1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
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Overview
Description
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzyl chloride and 1,4-diazepane.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 1,4-diazepane reacts with 4-fluoro-2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The diazepane ring can act as a scaffold, positioning the functional groups for optimal binding and activity.
Comparison with Similar Compounds
Similar Compounds
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-oxazepane: Similar structure but with an oxazepane ring.
Uniqueness
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is unique due to its combination of a diazepane ring with a 4-fluoro-2-(trifluoromethyl)phenyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c14-11-3-2-10(12(8-11)13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXBIIEWABJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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